molecular formula C20H21NO2 B4891068 (3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B4891068
M. Wt: 307.4 g/mol
InChI Key: ADROSYKFUXOYLH-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a methanone derivative featuring a 3-methylpiperidine moiety linked to the 9-position of a xanthene scaffold. The xanthene core (a tricyclic structure with two benzene rings fused via an oxygen bridge) provides rigidity and aromaticity, while the 3-methylpiperidine group introduces stereoelectronic and steric effects critical for biological interactions. This compound is structurally analogous to benzophenone derivatives but distinguishes itself through the xanthene system and the specific substitution pattern on the piperidine ring.

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADROSYKFUXOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a xanthenone moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:

C14H15NO\text{C}_{14}\text{H}_{15}\text{N}\text{O}

This structure suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.

Biological Activity Overview

Research indicates that compounds similar to This compound may exhibit a range of biological activities:

  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, similar to other piperidine derivatives.
  • Neuroactivity : The presence of the piperidine moiety implies potential interactions with neurotransmitter systems, possibly affecting cognitive functions.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The piperidine structure may allow for modulation of neurotransmitter receptors, influencing neuronal activity and behavior.

Data Table: Biological Activity Comparison

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameActivity TypeIC50 (μM)Reference
This compoundCytotoxicityTBDCurrent Study
2-MethylpiperidineNeuroprotective20
ImipramineAntidepressant50
Xanthenone derivativesFluorescence propertiesN/A

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited significant cytotoxicity against leukemia cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research into neuroactive compounds revealed that derivatives of piperidine can enhance memory retrieval in animal models. The study highlighted the potential for This compound to influence cognitive functions through receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone, enabling comparative analysis of their properties and activities:

Benzophenone Derivatives with 3-Methylpiperidine Moieties
  • Example Compounds: (4-Fluorophenyl)(4-((5-(3-methylpiperidin-1-yl)pentyl)oxy)phenyl)methanone (16) (2-((6-(3-Methylpiperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (17) (3-((6-(3-Methylpiperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (18)
Property Target Compound Compound 16 Compound 17
Core Structure Xanthene-methanone Benzophenone Benzophenone
Substituent 3-Methylpiperidine (directly linked) 3-Methylpiperidine (pentyloxy chain) 3-Methylpiperidine (hexyloxy chain)
Molecular Formula C₂₀H₁₉NO₂ (inferred) C₂₆H₃₂NO₆F C₂₇H₃₅NO₆
Biological Activity Not reported Histamine H3 receptor affinity, Cholinesterase inhibition Histamine H3 receptor affinity, Cholinesterase inhibition
Key Features Rigid xanthene scaffold Flexible alkoxy linker, fluorophenyl Extended hexyloxy linker, phenyl

Insights :

  • Alkoxy-linked 3-methylpiperidine derivatives (e.g., 16–18) exhibit cholinesterase inhibition (IC₅₀ ~ nM range) and histamine H3 receptor antagonism, suggesting the target compound may share similar pharmacological profiles if tested .
Xanthen-9-one Derivatives with Piperidine/Piperazine Substituents
  • Example Compounds :
    • 3,6-Di(piperidin-1-yl)-9H-xanthen-9-one (35)
    • 3,6-Di(piperazin-1-yl)-9H-xanthen-9-one (37)
Property Target Compound Compound 35 Compound 37
Substituent Positions 9-Position (methanone linkage) 3,6-Positions (piperidine) 3,6-Positions (piperazine)
Functional Groups Methanone, 3-methylpiperidine Dual piperidine, xanthenone Dual piperazine, xanthenone
Potential Applications Unreported Anticancer, antimicrobial scaffolds Enhanced solubility (piperazine)

Insights :

  • Compound 35 and 37 demonstrate that piperidine/piperazine substitution at the 3,6-positions of xanthenone enhances bioactivity, but the target compound’s 9-position substitution may alter target selectivity .
  • Piperazine derivatives (e.g., 37) often exhibit improved solubility due to basic nitrogen atoms, whereas 3-methylpiperidine in the target compound may increase lipophilicity .
Xanthene-Methanone Derivatives with Alternative Substituents
  • Example Compounds: (4-Methoxyphenyl)(9H-xanthen-9-yl)methanone (XA-C) 4-Benzyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
Property Target Compound XA-C 4-Benzylpiperidine Derivative
Substituent 3-Methylpiperidine 4-Methoxyphenyl 4-Benzylpiperidine
Molecular Weight ~309 g/mol (estimated) 348.4 g/mol 383.48 g/mol
Electronic Effects Electron-donating (piperidine) Electron-donating (methoxy) Electron-neutral (benzyl)
Reported Activity Not tested Chemiluminescence applications Unreported

Insights :

  • XA-C’s methoxyphenyl group enhances electron density, favoring applications in light-emitting systems, whereas the target compound’s 3-methylpiperidine may prioritize receptor binding .
  • The 4-benzylpiperidine derivative () shows higher molecular weight and steric bulk, which could hinder membrane permeability compared to the target compound .

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